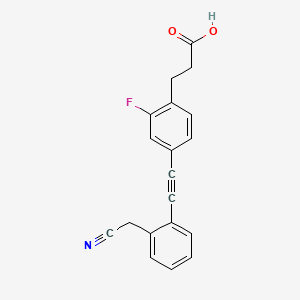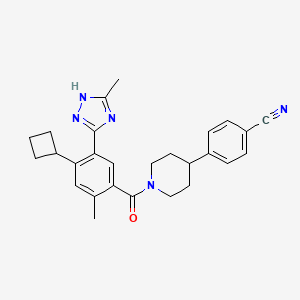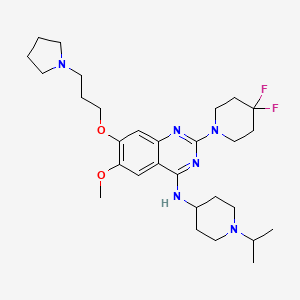
2-(4,4-二氟哌啶-1-基)-6-甲氧基-N-(1-丙-2-基哌啶-4-基)-7-(3-吡咯烷-1-基丙氧基)喹唑啉-4-胺
描述
The methylation of lysine residues on histones plays a central role in determining euchromatin structure and gene expression. The histone methyltransferases G9a and G9a-like protein (GLP) can mono- or dimethylate lysine 9 on histone 3, contributing to early embryogenesis, genomic imprinting, and lymphocyte development. UNC0642 is a selective inhibitor of G9a and GLP that competitively inhibits binding of H3K9 substrates with a Ki = 3.7 nM. It exhibits >2,000-fold selectivity over the lysine methyltransferase EZH2 and >20,000-fold selectivity over other methyltransferases. UNC0642 has been shown to reduce H3K9 dimethylation levels in MDA-MB-231 and PANC-1 cells with IC50 values of 110 and 40 nM, respectively. Furthermore, it displays improved pharmacokinetic properties relative to UNC0638.4 See the Structural Genomics Consortium (SGC) website for more information.
UNC0642 is a potent, selective inhibitor of G9a/GLP with improved PK properties. UNC0642 exhibits an in vitro IC50 <15 nM with selectivity > 100-fold over 13 other HMTs and selected representatives of kinases, ion channels, 7TMs, and other epigenetic proteins. In cells, UNC0642 results in a potent reduction of H3K9me2 in MDA MB231 cells with IC50 = 106 nM.
科学研究应用
Overcoming Drug Resistance in Multiple Myeloma
UNC0642 has been used in research to enhance the sensitivity of multiple myeloma cells to carfilzomib, a proteasome inhibitor . The study found that the combination of UNC0642 and carfilzomib exhibited a favorable cytotoxicity profile toward peripheral blood mononuclear cells and bone-marrow-derived stromal cells . This suggests that UNC0642 could be a feasible strategy to increase proteasome inhibitor sensitivity and overcome drug resistance in multiple myeloma patients .
Inhibition of EHMT2
UNC0642 is a small molecule inhibitor that targets EHMT2 . In multiple myeloma patients, EHMT2 expression correlated to worse overall and progression-free survival . Moreover, EHMT2 levels were significantly increased in bortezomib-resistant patients . Therefore, the inhibition of EHMT2 by UNC0642 could potentially improve the prognosis of these patients .
Enhancing the Efficacy of Proteasome Inhibitors
UNC0642 has been used in research to identify compounds that can increase the efficacy of proteasome inhibitors . The study found that the combination of UNC0642 and carfilzomib strongly induces apoptosis in proteasome inhibitor-resistant and proteasome inhibitor-sensitive multiple myeloma cells .
Anticancer Effects
UNC0642 has been identified as a small molecule inhibitor with low cytotoxicity and excellent in vivo pharmacokinetic properties . This makes it a promising candidate for testing its anticancer effects .
作用机制
UNC0642, also known as 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine, is a potent and selective inhibitor of the lysine methyltransferases G9a and GLP .
Target of Action
UNC0642 primarily targets the lysine methyltransferases G9a and GLP . These enzymes are responsible for the mono and dimethylation of lysine 9 of histone 3 (H3K9) and other non-histone substrates .
Mode of Action
UNC0642 acts as a competitive inhibitor with the peptide substrate and non-competitive inhibitor with the cofactor S-adenosyl-methionine (SAM) . It blocks the SET domain from acquiring methyl groups from its SAM cofactor, resulting in a potent inhibition of G9a and GLP activity .
Biochemical Pathways
UNC0642 affects the histone methylation pathways . By inhibiting G9a and GLP, it reduces the levels of H3K9 dimethylation . This can lead to changes in gene expression, as H3K9 methylation is associated with gene silencing .
Pharmacokinetics
UNC0642 exhibits high in vitro and cellular potency, low cell toxicity, and excellent selectivity . After a single intraperitoneal injection (5 mg/kg) in mice, UNC0642 results in a plasma Cmax (maximum concentration) of 947 ng/mL and an AUC (area under the curve) of 1265 hr*ng/mL .
Result of Action
UNC0642 results in a potent reduction of H3K9 dimethylation levels in cells . This can lead to changes in gene expression, potentially reactivating tumor suppressor genes and inducing apoptosis in cancer cells .
Action Environment
The action of UNC0642 can be influenced by the cellular environment . For example, it has been shown to have increased efficacy in the presence of MYCN overexpression . Additionally, its efficacy can be affected by the presence of other drugs, as demonstrated by its increased sensitivity when combined with other inhibitors .
属性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMYOYQYRYFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
CAS RN |
1481677-78-4 | |
| Record name | UNC-0642 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNC-0642 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



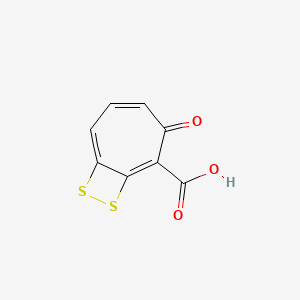

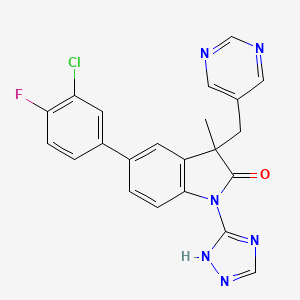
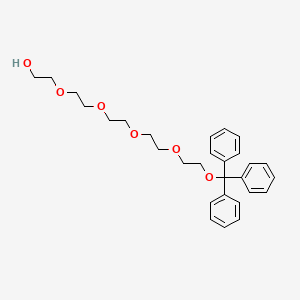


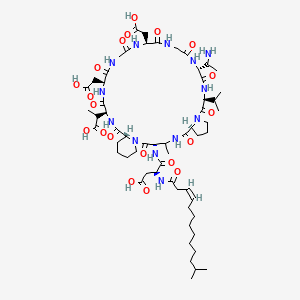
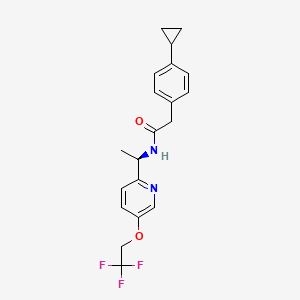
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)


